molecular formula C23H25FN4O3S B2924154 N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide CAS No. 904826-30-8

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide

Cat. No.: B2924154
CAS No.: 904826-30-8
M. Wt: 456.54
InChI Key: FHMHXDKKZXDKLP-UHFFFAOYSA-N
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Description

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazine ring, an azepane ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated pyridazine intermediate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base, such as triethylamine, to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide
  • N-{3-[6-(morpholin-1-yl)pyridazin-3-yl]phenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide

Uniqueness

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide is unique due to the presence of the azepane ring, which may confer distinct chemical and biological properties compared to its analogs with different ring structures.

Properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3S/c1-31-21-11-9-18(24)16-22(21)32(29,30)27-19-8-6-7-17(15-19)20-10-12-23(26-25-20)28-13-4-2-3-5-14-28/h6-12,15-16,27H,2-5,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMHXDKKZXDKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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